N-[3-(acetylamino)phenyl]-2-methylpentanamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-methylpentanamide, also known as N-(3-Acetamidophenyl)-2-methylpentanamide or Acetaminophen, is a widely used analgesic and antipyretic drug. It is commonly used for the treatment of pain and fever and is available over-the-counter in many countries. Acetaminophen is a white, crystalline powder that is soluble in water and alcohol.
Scientific Research Applications
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to test the efficacy of new pain medications. Acetaminophen has also been studied for its potential use in the treatment of chronic pain and as an alternative to opioids. Additionally, Acetaminophen has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Acetaminophen is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain. Acetaminophen is also thought to affect the central nervous system, which may contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
Acetaminophen has a number of biochemical and physiological effects. It is metabolized in the liver by the cytochrome P450 enzyme system. Overdose or prolonged use of Acetaminophen can lead to liver damage or failure. Acetaminophen has also been associated with an increased risk of asthma and other respiratory disorders.
Advantages and Limitations for Lab Experiments
Acetaminophen is widely used in lab experiments due to its well-established synthesis method and its known biochemical and physiological effects. However, it is important to note that Acetaminophen has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in lab experiments where precise dosing is required.
Future Directions
There are many potential future directions for research on Acetaminophen. One area of interest is the development of new formulations of Acetaminophen that are more effective or have fewer side effects than current formulations. Another area of interest is the use of Acetaminophen in combination with other medications to enhance its analgesic effects. Additionally, there is ongoing research into the potential use of Acetaminophen in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-6-10(2)14(18)16-13-8-5-7-12(9-13)15-11(3)17/h5,7-10H,4,6H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVFLOPAUDCCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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